Taletrectinib

Description

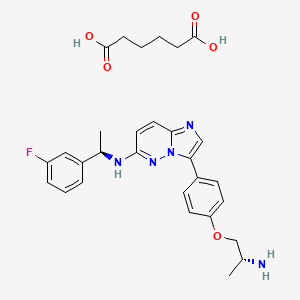

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18/h3-13,15-16H,14,25H2,1-2H3,(H,27,28)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVHTYMYEMEBPX-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)N[C@H](C)C4=CC(=CC=C4)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505514-27-1 | |

| Record name | Taletrectinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1505514271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TALETRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4141180YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Taletrectinib: A Comprehensive Technical Guide on its Molecular Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taletrectinib, also known as AB-106 or DS-6051a, is a next-generation, orally available, and highly selective tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to target receptor tyrosine kinases c-ros oncogene 1 (ROS1) and neurotrophic tyrosine receptor kinase (NTRK) types 1, 2, and 3.[1][3][4][5] Gene fusions involving ROS1 and NTRK are oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[6][7][8][9] this compound has demonstrated potent activity against wild-type ROS1 and NTRK, as well as against resistance mutations, such as the ROS1 G2032R solvent front mutation, which confers resistance to earlier-generation inhibitors like crizotinib.[2][3][10] This guide provides an in-depth overview of its molecular structure, chemical properties, mechanism of action, and relevant experimental data.

Molecular Structure and Chemical Properties

This compound is a synthetic organic small molecule.[2] Its chemical and physical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine[1] |

| Chemical Formula | C23H24FN5O[1][11] |

| CAS Number | 1505514-27-1 (free base)[1][2][11][12] |

| 1505515-69-4 (adipate salt)[4][11][12][13][14][15] | |

| SMILES | C--INVALID-LINK--C4=CC(=CC=C4)F">C@HN[1] |

| InChIKey | HEVHTYMYEMEBPX-HZPDHXFCSA-N[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 405.5 g/mol [1][11] |

| Appearance | White to off-white solid[8][15] |

| Solubility | Insoluble in water and ethanol.[8] Soluble in DMSO (≥ 50 mg/mL), and various in vivo formulations using DMSO, PEG300, Tween-80, and saline or corn oil.[3][5][16] |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of ROS1 and NTRK kinases.[3][14] In cancers driven by ROS1 or NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to hyperactivation of downstream signaling pathways that promote uncontrolled cell proliferation and survival.[6][10][17]

This compound binds to the ATP-binding site of the ROS1 and NTRK kinase domains, inhibiting their autophosphorylation.[10][18] This blockade prevents the activation of key downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to the inhibition of tumor cell growth and induction of apoptosis (programmed cell death).[18][19] A key advantage of this compound is its ability to penetrate the central nervous system (CNS) and its efficacy against acquired resistance mutations, such as ROS1 G2032R, which are a common mechanism of failure for first-generation TKIs.[2][8][10][18]

References

- 1. This compound | C23H24FN5O | CID 72202474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. targetedonc.com [targetedonc.com]

- 8. Portico [access.portico.org]

- 9. targetedonc.com [targetedonc.com]

- 10. What is this compound used for? [synapse.patsnap.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. This compound - Protheragen [protheragen.ai]

- 14. medchemexpress.com [medchemexpress.com]

- 15. xcessbio.com [xcessbio.com]

- 16. This compound | ROS | ROS Kinase | Trk receptor | TargetMol [targetmol.com]

- 17. Efficacy and Safety of this compound in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound in ROS1-positive NSCLC: bridging clinical trials and real-world practice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. trustedpharmaguide.com [trustedpharmaguide.com]

Taletrectinib's Target Selectivity Profile: A Deep Dive into ROS1 vs. NTRK Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taletrectinib (also known as AB-106 or DS-6051b) is a next-generation, orally available, central nervous system (CNS)-active tyrosine kinase inhibitor (TKI) that has demonstrated potent activity against ROS1 and NTRK fusion proteins. These fusion proteins are oncogenic drivers in various cancers, most notably in non-small cell lung cancer (NSCLC). This technical guide provides an in-depth analysis of the target selectivity profile of this compound, with a specific focus on its differential activity against ROS1 and the NTRK family of kinases (NTRK1, NTRK2, and NTRK3). Understanding this selectivity is crucial for predicting both the efficacy and the potential adverse event profile of the drug.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound against ROS1 and NTRK kinases has been quantified using biochemical and cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.

Table 1: Biochemical IC50 Values of this compound against ROS1 and NTRK Kinases

| Kinase Target | This compound IC50 (nM) | Reference |

| ROS1 | 0.07 | [1] |

| NTRK1 (TrkA) | 1.26 | [1] |

| NTRK2 (TrkB) | 1.47 | [1] |

| NTRK3 (TrkC) | 0.18 | [1] |

Table 2: Alternative Biochemical IC50 Values of this compound

| Kinase Target | This compound IC50 (nM) | Reference |

| ROS1 | 0.207 | |

| NTRK1 | 0.622 | |

| NTRK2 | 2.28 | |

| NTRK3 | 0.98 |

Based on in vitro enzymatic assays, this compound demonstrates a significant selectivity for ROS1 over NTRK1 (TrkA) and NTRK2 (TrkB), with a reported ~20-fold higher potency for ROS1.[1] The selectivity over NTRK3 (TrkC) is less pronounced, at approximately 2.5-fold.[1] This enhanced selectivity for ROS1, particularly over TrkB, is hypothesized to contribute to a more favorable neurological safety profile compared to less selective TKIs.[2]

Signaling Pathways

To appreciate the impact of this compound's inhibitory action, it is essential to understand the downstream signaling cascades initiated by ROS1 and NTRK fusion proteins. Both receptor tyrosine kinases, when constitutively activated by a fusion event, trigger a network of pathways that promote cell proliferation, survival, and migration.

ROS1 Signaling Pathway

Oncogenic ROS1 fusions lead to the activation of several key downstream signaling pathways, including:

-

RAS-MAPK Pathway: Promotes cell proliferation.

-

PI3K-AKT-mTOR Pathway: Crucial for cell growth, survival, and metabolism.

-

STAT3 Pathway: Involved in cell survival and proliferation.

-

VAV3 Guanine Nucleotide Exchange Factor Pathway: Plays a role in cell migration and invasion.

NTRK Signaling Pathway

Similar to ROS1, NTRK fusions result in ligand-independent dimerization and constitutive kinase activity, activating the following primary signaling pathways:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Drives cell proliferation and differentiation.

-

PI3K-AKT Pathway: Promotes cell survival and growth.

-

PLCG1 Pathway: Leads to the activation of Protein Kinase C (PKC).

Experimental Protocols

The determination of IC50 values is a critical step in characterizing the potency and selectivity of a kinase inhibitor. Below are representative methodologies for biochemical and cell-based kinase inhibition assays.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This type of assay measures the direct effect of an inhibitor on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 of this compound against purified ROS1 and NTRK kinases.

Materials:

-

Recombinant human ROS1, NTRK1, NTRK2, and NTRK3 kinase domains.

-

Kinase-specific peptide substrate.

-

Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

This compound stock solution (in DMSO).

-

96- or 384-well assay plates.

-

Filter paper or scintillation plates (for radiometric assays) or fluorescence plate reader.

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

Reaction Setup: In each well of the assay plate, combine the assay buffer, the respective kinase, and the kinase-specific peptide substrate.

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assays).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto filter paper.

-

Detection:

-

Radiometric Assay: Wash the filter papers to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

Fluorescence-Based Assay: Measure the fluorescence signal, which is modulated by the phosphorylation of the substrate.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

Preclinical Evidence for Taletrectinib's Central Nervous System Penetration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the central nervous system (CNS) penetration of Taletrectinib, a potent and selective next-generation ROS1 tyrosine kinase inhibitor (TKI). The data herein demonstrates this compound's ability to cross the blood-brain barrier and exert its therapeutic effects on intracranial tumors, a critical attribute for treating patients with brain metastases.

Quantitative Analysis of CNS Penetration

Preclinical pharmacokinetic studies have been instrumental in quantifying the extent of this compound's distribution into the brain parenchyma. The key metric for assessing CNS penetration is the brain-to-plasma concentration ratio (Kp).

Table 1: Brain-to-Plasma Concentration Ratio of this compound in Rats

| Time Point (hours) | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |

| 1 | 150 | 60 | 0.40 |

| 4 | 250 | 778 | 3.11 |

| 8 | 200 | 450 | 2.25 |

| 24 | 50 | 26 | 0.52 |

Data derived from a study in rats following a single oral dose of 30 mg/kg. The brain-to-plasma ratio of this compound ranged from 0.40 to 3.11, and brain concentrations were still measurable at 24 hours post-dosing, indicating sustained penetration into the CNS[1].

Efficacy in Intracranial Tumor Models

This compound's ability to penetrate the CNS is further substantiated by its demonstrated efficacy in preclinical models of intracranial tumors. These studies are crucial for establishing a translatable link between CNS drug exposure and anti-tumor activity.

Table 2: Summary of Preclinical Efficacy in CNS Tumor Models

| Model Type | Key Findings | Reference |

| Orthotopic CNS Model of ROS1+ NSCLC | Showed sustained brain penetration and improved survival versus vehicle or repotrectinib in rodents with intracranial patient-derived xenograft tumors. | [2] |

| Intracranial NSCLC Xenograft Model | Demonstrated anticancer activity in an intracranial NSCLC xenograft model harboring a ROS1 fusion. | [3] |

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of preclinical findings. Below are representative protocols for assessing CNS penetration and intracranial efficacy, based on established methodologies in the field.

In Vivo Pharmacokinetic Study for CNS Penetration

Objective: To determine the brain-to-plasma concentration ratio of this compound in a rodent model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).

-

Drug Administration: A single oral gavage of this compound at a dose of 30 mg/kg, formulated in a suitable vehicle.

-

Sample Collection: At designated time points (e.g., 1, 4, 8, and 24 hours) post-dose, animals are anesthetized. Blood samples are collected via cardiac puncture into EDTA-containing tubes. Immediately following blood collection, animals are euthanized, and brains are harvested.

-

Sample Processing: Blood is centrifuged to separate plasma. Brain tissue is homogenized.

-

Bioanalysis: this compound concentrations in plasma and brain homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The brain-to-plasma ratio (Kp) is calculated for each time point by dividing the mean brain concentration (ng/g) by the mean plasma concentration (ng/mL).

Orthotopic Brain Tumor Model for Intracranial Efficacy

Objective: To evaluate the anti-tumor activity of this compound in a clinically relevant model of brain metastasis.

Methodology:

-

Cell Line: A human non-small cell lung cancer (NSCLC) cell line with a ROS1 fusion (e.g., HCC78) is transduced to express a reporter gene such as luciferase for in vivo imaging.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Intracranial Injection: Mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled in the skull, and a suspension of tumor cells (e.g., 250,000 cells in 5 µL) is injected into the brain parenchyma.

-

Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (e.g., IVIS imaging) and/or magnetic resonance imaging (MRI).

-

Treatment: Once tumors are established (as determined by imaging), mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. The control group receives the vehicle.

-

Efficacy Endpoints: The primary endpoint is overall survival. Secondary endpoints can include tumor growth inhibition (measured by imaging), and analysis of brain tissue at the end of the study for pharmacodynamic markers.

Visualizations

Experimental Workflow for Preclinical CNS Penetration Assessment

References

The Role of Taletrectinib in Overcoming Crizotinib Resistance in ROS1+ Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acquired resistance to first-generation tyrosine kinase inhibitors (TKIs) like crizotinib represents a significant clinical challenge in the management of ROS1 fusion-positive (ROS1+) non-small cell lung cancer (NSCLC). The most prevalent mechanism of resistance is the acquisition of secondary mutations in the ROS1 kinase domain, particularly the G2032R solvent front mutation, which sterically hinders crizotinib binding. Taletrectinib (Ibtrozi™) is a next-generation, potent, and selective ROS1/NTRK TKI designed to overcome these resistance mechanisms. This technical guide provides an in-depth analysis of the preclinical and clinical data demonstrating this compound's efficacy in crizotinib-resistant settings, details key experimental methodologies, and illustrates the underlying molecular interactions and signaling pathways.

Introduction: The Challenge of Crizotinib Resistance

ROS1 fusions are oncogenic drivers in approximately 1-2% of NSCLC cases, leading to constitutive activation of downstream signaling pathways like MAPK/ERK and PI3K/AKT, promoting tumor cell proliferation and survival.[1][2] Crizotinib, the first TKI approved for metastatic ROS1+ NSCLC, yields high initial response rates (ORR 72%) and a median progression-free survival (PFS) of about 19 months.[3][4] However, most patients eventually develop acquired resistance.[5]

Mechanisms of resistance are diverse, including:

-

On-target ROS1 kinase domain mutations: These are the most common, found in up to 38% of resistant cases.[4][6] The G2032R solvent front mutation is the most frequent, causing resistance through steric interference with drug binding.[7] Other mutations include D2033N and S1986F.[4]

-

Bypass signaling pathway activation: Upregulation of parallel pathways (e.g., EGFR, MET, KRAS) can circumvent ROS1 inhibition.[7]

-

Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can also contribute to resistance.[7]

This compound was specifically developed as a central nervous system (CNS)-active TKI with potent activity against wild-type ROS1 and, critically, against common crizotinib-resistant mutations like G2032R.[8][9]

Mechanism of Action and Preclinical Efficacy

This compound functions by binding to the ATP-binding site of the ROS1 kinase domain, inhibiting its phosphorylation and blocking downstream signaling.[2] Its molecular structure is designed to be effective against the G2032R mutation, which renders first-generation inhibitors like crizotinib and entrectinib ineffective.[2][5]

In Vitro Potency

Preclinical studies have established this compound's potent activity against both wild-type and mutated ROS1. In vitro kinase assays demonstrate that this compound inhibits ROS1 G2032R with significantly greater potency than crizotinib or entrectinib.[10] Cell-based assays using engineered Ba/F3 cells confirm this potent activity against the G2032R mutation.[4]

Table 1: Preclinical Potency (IC₅₀) of ROS1 TKIs

| Compound | ROS1 Fusion (Wild-Type) IC₅₀ (nM) | ROS1 G2032R IC₅₀ (nM) | Source |

|---|---|---|---|

| This compound | 2.6 | 53.3 | [4] |

| This compound | Subnanomolar | Subnanomolar (>400x more potent than crizotinib) | [10] |

| Crizotinib | Not specified | Ineffective/Refractory | [4] |

| Entrectinib | Not specified | Ineffective/Refractory | [4] |

| Repotrectinib | Not specified | 23.1 | [4] |

| Cabozantinib | Not specified | 17.5 | [4] |

Note: IC₅₀ values can vary based on specific assay conditions (e.g., ATP concentration, cell model).

Experimental Protocols

In Vitro Kinase Assays: The inhibitory activity of this compound is typically determined using enzymatic assays. Recombinant ROS1 kinase domain (both wild-type and mutant versions like G2032R) is incubated with a specific substrate and ATP. The ability of this compound, at varying concentrations, to block the phosphorylation of the substrate is measured, often via luminescence or radioactivity, to calculate the IC₅₀ value. Assays cited in the literature were performed in the presence of 10 μM ATP to simulate physiological conditions.[10]

Cell-Based Viability/Proliferation Assays: To assess the drug's effect in a cellular context, Ba/F3 cells, a murine pro-B cell line that is dependent on cytokine signaling for survival, are engineered to express specific ROS1 fusion proteins (e.g., CD74-ROS1) with or without resistance mutations. These cells are then treated with a range of TKI concentrations for a set period (e.g., 48-72 hours).[3][4] Cell viability is measured using reagents like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. The resulting dose-response curves are used to determine the IC₅₀ for cell proliferation.

In Vivo Tumor Models: The preclinical intracranial activity of this compound has been evaluated in orthotopic CNS models.[5] This involves intracranially implanting patient-derived xenograft (PDX) tumors harboring ROS1 fusions into immunocompromised rodents. Following tumor establishment, animals are treated with this compound, a vehicle control, or a comparator drug. Efficacy is assessed by measuring tumor burden (e.g., via bioluminescence imaging) and overall survival.[5] Such studies have shown that this compound achieves sustained brain penetration and improves survival compared to controls.[5]

ROS1 Signaling and Overcoming Resistance

ROS1 fusion proteins dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate key oncogenic pathways. Crizotinib resistance via the G2032R mutation occurs at the solvent front, a region of the kinase domain exposed to the cellular environment. The substitution of a small glycine residue with a bulkier arginine residue sterically blocks the binding of crizotinib.[7] this compound's distinct chemical structure allows it to bind effectively to the ATP pocket despite this G2032R substitution, thereby inhibiting kinase activity and downstream signaling.

Clinical Efficacy in Crizotinib-Resistant NSCLC

Multiple clinical trials, most notably the Phase II TRUST-I (China) and TRUST-II (global) studies, have demonstrated this compound's significant clinical activity in patients who have progressed on crizotinib.

Systemic and Intracranial Response

This compound has shown robust efficacy in crizotinib-pretreated patients, including those with challenging brain metastases, a common site of progression due to crizotinib's limited CNS penetration.[1][5]

Table 2: Clinical Efficacy of this compound in Crizotinib-Pretreated ROS1+ NSCLC Patients

| Study / Cohort | N | ORR (95% CI) | DCR (95% CI) | Intracranial ORR (95% CI) | Source |

|---|---|---|---|---|---|

| TRUST-I | 67 | 52% | Not Reported | 73% | [2][5] |

| TRUST-II & I (Pooled) | 113 | 56% | Not Reported | 65.6% | [1] |

| TRUST (CSCO 2021) | 16 | 43.8% | 75.0% | 83.3% (in 6 patients) | [8] |

| TRUST (ASCO 2021) | 5 | 60% (14.7-94.7) | 100% (47.8-100) | Not Reported | [8][9] |

| Phase I (US/Japan) | 6 | 33.3% (9.7-70.0) | 88.3% (43.6-97.0) | Not Reported | [11] |

ORR: Objective Response Rate; DCR: Disease Control Rate.

Efficacy Against the G2032R Mutation

A key differentiator for this compound is its proven clinical activity in patients whose tumors harbor the G2032R resistance mutation. Data from the TRUST-I trial showed that a majority of patients with this specific mutation achieved an objective response.[2][6]

Table 3: this compound Efficacy in Crizotinib-Pretreated Patients with ROS1 G2032R Mutation

| Study / Cohort | N | ORR (95% CI) | Clinical Outcome | Source |

|---|---|---|---|---|

| TRUST-I | 13 | 61.5% (31.6–86.1) | 8 of 13 patients achieved an objective response. | [2] |

| TRUST-I | 12 | 66.7% | Not Reported | [6] |

| TRUST (CSCO 2021) | 3 | Not Applicable | All 3 patients experienced tumor regression (2 PR, 1 SD). | [8] |

PR: Partial Response; SD: Stable Disease.

Conclusion

This compound represents a significant advancement in the treatment of ROS1+ NSCLC, particularly for patients who have developed resistance to crizotinib. Its rational design enables it to potently inhibit ROS1 kinase activity in the presence of the common G2032R solvent front mutation, a major driver of crizotinib failure. Robust preclinical data and compelling clinical trial results confirm its efficacy, demonstrating high systemic and intracranial response rates in the crizotinib-pretreated population. For drug development professionals and researchers, this compound serves as a successful example of a next-generation TKI designed to overcome specific, well-characterized resistance mechanisms, thereby addressing a critical unmet need in targeted cancer therapy.

References

- 1. targetedonc.com [targetedonc.com]

- 2. This compound in ROS1-positive NSCLC: bridging clinical trials and real-world practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. esmo.org [esmo.org]

- 6. This compound: TRUST in the Continued Evolution of Treatments for ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]

- 8. onclive.com [onclive.com]

- 9. nuvationbio.com [nuvationbio.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Efficacy of this compound (AB-106/DS-6051b) in ROS1+ NSCLC: An Updated Pooled Analysis of U.S. and Japan Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

Taletrectinib: A Technical Guide to Kinase Inhibition and Off-Target Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taletrectinib (also known as AB-106 or DS-6051b) is a next-generation, orally available, central nervous system (CNS)-active tyrosine kinase inhibitor (TKI).[1][2] It is designed to potently and selectively target receptor tyrosine kinases encoded by the ROS1 and neurotrophic tyrosine receptor kinase (NTRK) genes.[3][4] Gene fusions involving ROS1 or NTRK can act as oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC), leading to constitutive kinase activation and downstream signaling that promotes tumor growth and survival.[5][6]

This technical guide provides an in-depth overview of the kinase inhibition profile and off-target effects of this compound, based on available preclinical and clinical data. It is intended to serve as a resource for researchers and professionals involved in oncology drug discovery and development.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ROS1 and NTRK kinases.[7] By binding to the ATP-binding pocket of these kinases, it blocks their autophosphorylation and subsequent activation of downstream signaling pathways.[1][3] The key pathways inhibited by this compound include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, all of which are crucial for cancer cell proliferation, survival, and metastasis.[1][3] A significant feature of this compound is its potent activity against acquired resistance mutations that can emerge during treatment with first-generation TKIs, such as the ROS1 G2032R solvent front mutation.[4][5]

Kinase Inhibition Profile

This compound has demonstrated potent inhibitory activity against ROS1 and NTRK family kinases in biochemical and cell-based assays. Its high selectivity for these targets, particularly over the structurally related TRKB kinase, is a key characteristic that differentiates it from other TKIs.

On-Target and Key Off-Target Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets and selected off-target kinases.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| ROS1 (wild-type) | 0.207 | Cell-free | [4] |

| ROS1 (wild-type) | 0.07 | Cell-free | [2][8] |

| NTRK1 (TRKA) | 0.622 | Cell-free | [4] |

| NTRK1 (TRKA) | 1.26 | Cell-free | [2][8] |

| NTRK2 (TRKB) | 2.28 | Cell-free | [4] |

| NTRK2 (TRKB) | 1.47 | Cell-free | [2][8] |

| NTRK3 (TRKC) | 0.980 | Cell-free | [4] |

| NTRK3 (TRKC) | 0.18 | Cell-free | [2][8] |

Note: IC50 values can vary between different experimental setups.

This compound's selectivity for ROS1 over TRKB is noteworthy, with a reported 11- to 20-fold higher potency for ROS1.[9][10] This selectivity is thought to contribute to its favorable neurological safety profile, as inhibition of TRKB has been associated with adverse events such as dizziness and dysgeusia.[2]

Broader Kinase Selectivity Screening

In a broader screening panel against 160 kinases, this compound was found to be highly selective. At a concentration of 0.2 µM, it almost completely inhibited its primary targets ROS1 and NTRK, and also showed significant inhibition of ALK.[7] However, detailed IC50 values against a comprehensive panel of off-target kinases are not publicly available.

Experimental Protocols

The following are representative methodologies for key experiments used to characterize the kinase inhibition profile of this compound.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This type of assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To measure the IC50 value of this compound against a specific kinase.

Materials:

-

Recombinant purified kinase (e.g., ROS1, NTRK1).

-

Kinase-specific peptide substrate.

-

This compound at various concentrations.

-

ATP (Adenosine triphosphate).

-

Kinase reaction buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Microplate reader.

Procedure:

-

Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

-

In a microplate, add the kinase, the peptide substrate, and the kinase reaction buffer.

-

Add the diluted this compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding a specific concentration of ATP (e.g., 10 µM).[11]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a microplate reader.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Autophosphorylation Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.

Objective: To assess the inhibition of ROS1 or NTRK autophosphorylation by this compound in cancer cell lines.

Materials:

-

Cancer cell line expressing the target kinase fusion (e.g., HCC78 for SLC34A2-ROS1).[4]

-

Cell culture medium and supplements.

-

This compound at various concentrations.

-

Lysis buffer.

-

Antibodies: anti-phospho-ROS1/NTRK and anti-total-ROS1/NTRK.

-

Western blotting reagents and equipment.

Procedure:

-

Culture the cancer cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Lyse the cells to extract total protein.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase.

-

Subsequently, probe the same membrane with a primary antibody for the total form of the kinase as a loading control.

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.

Signaling Pathways

The constitutive activation of ROS1 or NTRK fusion proteins drives several downstream signaling cascades that are critical for tumorigenesis. This compound's therapeutic effect is derived from its ability to block these pathways.

Conclusion

This compound is a potent and selective inhibitor of ROS1 and NTRK kinases, with demonstrated activity against clinically relevant resistance mutations. Its kinase inhibition profile, characterized by high on-target potency and selectivity over TRKB, underpins its efficacy and favorable safety profile observed in clinical trials.[9][12] The methodologies and pathway diagrams presented in this guide offer a technical foundation for understanding the preclinical characteristics of this compound and its mechanism of action in targeting oncogenic ROS1 and NTRK fusions. Further research into its broader off-target profile will continue to refine our understanding of this promising therapeutic agent.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Efficacy and Safety of this compound in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trustedpharmaguide.com [trustedpharmaguide.com]

- 4. selleckchem.com [selleckchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound in ROS1+ Non–Small Cell Lung Cancer: TRUST - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. researchgate.net [researchgate.net]

- 9. ascopubs.org [ascopubs.org]

- 10. esmo.org [esmo.org]

- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound in ROS1+ Non-Small Cell Lung Cancer: TRUST - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis for Taletrectinib Binding to ROS1 Kinase Domain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taletrectinib (also known as AB-106 or DS-6051b) is a next-generation, orally available, central nervous system (CNS)-active tyrosine kinase inhibitor (TKI) that potently and selectively targets ROS1 and NTRK fusion proteins.[1][2] ROS1 gene fusions are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other solid tumors.[1] this compound was designed to overcome limitations of first-generation ROS1 inhibitors, such as crizotinib, including acquired resistance mutations and poor CNS penetration.[2] This technical guide provides a comprehensive overview of the structural basis for this compound's interaction with the ROS1 kinase domain, drawing upon available biochemical, clinical, and molecular modeling data.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the ROS1 kinase domain.[3] By binding to the ATP-binding site, it blocks the autophosphorylation of the ROS1 fusion protein, thereby inhibiting the activation of downstream signaling pathways critical for tumor cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[4] A key feature of this compound is its potent activity against both wild-type ROS1 and ROS1 harboring the common G2032R solvent front mutation, a primary mechanism of acquired resistance to crizotinib.[5][6]

Quantitative Analysis of this compound's Potency and Selectivity

The following tables summarize the key quantitative data demonstrating this compound's inhibitory activity and selectivity profile.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Conditions | Reference |

| Wild-Type ROS1 | 0.07 | In vitro kinase assay | [7] |

| ROS1 G2032R Mutant | Sub-nanomolar | In vitro kinase assay with 10µM ATP | [5] |

| NTRK1 | 1.26 | In vitro kinase assay | [7] |

| TRKB | 1.47 | In vitro kinase assay | [7] |

| TRKC | 0.18 | In vitro kinase assay | [7] |

Table 2: Clinical Efficacy of this compound in ROS1+ NSCLC (TRUST-I & TRUST-II Pooled Data)

| Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference |

| TKI-Naïve | 88.8% | 44.2 months | 45.6 months | [8][9] |

| Crizotinib-Pretreated | 55.8% | 16.6 months | 9.7 months | [8][9] |

| Patients with G2032R Mutation | 61.5% | Not Reported | Not Reported | [9] |

Structural Basis of Binding and Overcoming Resistance

As of the latest available data, a co-crystal structure of this compound in complex with the ROS1 kinase domain has not been publicly released. However, molecular modeling studies, in conjunction with potent biochemical activity against the G2032R mutant, provide significant insights into its binding mechanism.

The G2032R mutation introduces a bulky arginine residue in the solvent-front region of the ATP-binding pocket, sterically hindering the binding of first-generation inhibitors like crizotinib.[10][11] this compound's chemical scaffold is designed to accommodate this change, allowing it to maintain potent inhibition.[5] It is hypothesized that this compound forms a distinct set of interactions within the ATP-binding pocket that are less susceptible to disruption by the G2032R mutation.

Furthermore, this compound exhibits significant selectivity for ROS1 over the structurally related Tropomyosin Receptor Kinase B (TRKB).[2][5] This selectivity is clinically important as TRKB inhibition is associated with neurological adverse events.[12] The structural features of the ROS1 kinase domain that differentiate it from TRKB likely contribute to this compound's favorable safety profile.

Signaling Pathways and Experimental Workflows

ROS1 Signaling Pathway

ROS1 fusion proteins lead to constitutive activation of the kinase, which in turn activates several downstream signaling cascades that promote cell proliferation, survival, and migration.

Caption: Downstream signaling pathways activated by ROS1 fusion proteins and inhibited by this compound.

Experimental Workflow: In Vitro Kinase Assay

Determining the inhibitory activity of compounds like this compound is a critical step in drug development. The following diagram illustrates a typical workflow for an in vitro kinase assay.

Caption: A generalized workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.

Logical Relationship: Overcoming Crizotinib Resistance

The ability of this compound to effectively treat patients who have developed resistance to crizotinib is a key clinical advantage. This diagram illustrates the logical flow of this treatment paradigm.

Caption: Logical flow demonstrating this compound's role in overcoming crizotinib resistance.

Experimental Protocols

In Vitro Kinase Assays

Detailed protocols for in vitro kinase assays can vary between laboratories. However, a general procedure involves the following steps:

-

Reagent Preparation: Recombinant human ROS1 kinase domain (wild-type or mutant) is purified. A suitable substrate (e.g., a synthetic peptide like poly(Glu, Tyr)4:1) and ATP are prepared in a kinase reaction buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Reaction Setup: The ROS1 enzyme, substrate, and varying concentrations of this compound are combined in the wells of a microplate and pre-incubated.

-

Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a defined incubation period at a controlled temperature, the reaction is stopped, typically by adding a solution containing EDTA.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including ELISA-based assays using an anti-phosphotyrosine antibody or luminescence-based assays that measure the amount of ATP remaining in the well.

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Clinical Trial Protocol (TRUST-I and TRUST-II)

The efficacy and safety of this compound were primarily evaluated in the Phase II TRUST-I and TRUST-II clinical trials.[8][9] The key aspects of the study design were:

-

Study Design: Phase II, single-arm, open-label, multicenter trials.

-

Patient Population: Adult patients with locally advanced or metastatic ROS1-positive NSCLC. Patients were enrolled into cohorts based on prior TKI treatment (TKI-naïve or crizotinib-pretreated).

-

Intervention: this compound administered orally at a dose of 600 mg once daily.

-

Primary Endpoint: Objective response rate (ORR) as assessed by an independent review committee (IRC) according to RECIST v1.1.

-

Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.

-

Tumor Assessments: Tumor responses were assessed at baseline and at regular intervals throughout the study using imaging techniques such as CT or MRI.

Conclusion

While a definitive co-crystal structure of this compound bound to the ROS1 kinase domain is not yet publicly available, a wealth of biochemical and clinical data provides a strong foundation for understanding its mechanism of action. This compound is a highly potent and selective inhibitor of ROS1, demonstrating significant activity against both wild-type and the clinically important G2032R resistance mutation. Its ability to overcome resistance to first-generation TKIs, coupled with its CNS activity and favorable safety profile, establishes this compound as a critical therapeutic option for patients with ROS1-positive NSCLC. Future structural studies will undoubtedly provide even greater insight into the precise molecular interactions that underpin its impressive clinical profile.

References

- 1. targetedonc.com [targetedonc.com]

- 2. This compound for the treatment of ROS-1 positive non-small cell lung cancer: a drug evaluation of phase I and II data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. onclive.com [onclive.com]

- 7. Efficacy and Safety of this compound in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined Efficacy and Safety Data From 2 Phase 2 Trials of this compound in Patients Diagnosed With Advanced or Metastatic ROS1-Positive NSCLC - Conference Correspondent [conference-correspondent.com]

- 9. ascopubs.org [ascopubs.org]

- 10. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 11. mdpi.com [mdpi.com]

- 12. onclive.com [onclive.com]

Methodological & Application

Taletrectinib In Vitro Cell-Based Assay Protocols: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taletrectinib is a next-generation, orally available, central nervous system (CNS)-active tyrosine kinase inhibitor (TKI) that potently and selectively targets ROS1 and NTRK fusion proteins. These fusion proteins are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC). This compound has demonstrated significant activity against wild-type ROS1 and NTRK, as well as clinically relevant mutations that confer resistance to first-generation TKIs, such as the ROS1 G2032R solvent front mutation.

These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound. The included methodologies for biochemical kinase inhibition, cell viability, and target engagement assays are essential for preclinical assessment and drug development.

Mechanism of Action

This compound binds to the ATP-binding pocket of the ROS1 and NTRK kinase domains, inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival.[1] Key pathways inhibited by this compound include the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[1] This targeted inhibition leads to cell cycle arrest and apoptosis in tumor cells harboring ROS1 or NTRK fusions.

Data Presentation

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cell lines.

Table 1: Biochemical Kinase Inhibition

Summarizes the half-maximal inhibitory concentration (IC50) of this compound and other TKIs against ROS1 and TRK kinases in a biochemical assay.

| Kinase | This compound IC50 (nM) | Crizotinib IC50 (nM) | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) |

| ROS1 | 0.07 | - | - | - |

| TRKA | 1.26 | - | - | - |

| TRKB | 1.47 | - | - | - |

| TRKC | 0.18 | - | - | - |

| Data sourced from in vitro kinase activity detected via Reaction Biology Hotspot Kinase Assay.[2][3] |

Table 2: Cell-Based Viability

Presents the half-maximal inhibitory concentration (IC50) of this compound and other TKIs on the viability of Ba/F3 cells engineered to express different ROS1 fusion proteins.

| Cell Line (ROS1 Fusion) | This compound IC50 (nM) | Crizotinib IC50 (nM) | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) |

| SLC34A2-ROS1 (WT) | - | - | - | - |

| SDC4-ROS1 (WT) | - | - | - | - |

| CD74-ROS1 (G2032R) | - | >1000 | >1000 | - |

| Data represents 50% growth inhibition (IC50) relative to control after 5 or 6 days of treatment.[4] |

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol outlines the determination of IC50 values for this compound against purified kinase domains using a radiometric filter-binding assay.

Objective: To quantify the direct inhibitory activity of this compound on ROS1 and TRK kinase activity.

Materials:

-

Recombinant human ROS1, TRKA, TRKB, and TRKC kinase domains

-

Kinase-specific peptide substrate

-

Kinase reaction buffer

-

[γ-³²P]ATP or [γ-³³P]ATP

-

This compound (and other TKIs) serially diluted in DMSO

-

P81 phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, its specific peptide substrate, and kinase reaction buffer.

-

Add serial dilutions of this compound (or control inhibitors) to the reaction mixture. A DMSO-only control is used to determine 100% kinase activity.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will be washed away.

-

Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove non-specific signal.

-

Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Cell Viability Assay

This protocol describes a method to assess the effect of this compound on the proliferation and viability of cancer cells harboring ROS1 or NTRK fusions. The Ba/F3 cell line, an IL-3 dependent murine pro-B cell line, is a common model system for this purpose.

Objective: To determine the potency of this compound in inhibiting the growth of cells dependent on ROS1 or NTRK signaling.

Materials:

-

Ba/F3 cells engineered to express a ROS1 or NTRK fusion protein (e.g., SLC34A2-ROS1, SDC4-ROS1, CD74-ROS1 G2032R).

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. (Note: IL-3 is withdrawn for the assay to ensure dependence on the fusion protein).

-

This compound (and other TKIs) serially diluted in DMSO.

-

96-well cell culture plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).

-

Luminometer.

Procedure:

-

Culture the engineered Ba/F3 cells in RPMI-1640 with 10% FBS and IL-3.

-

Prior to the assay, wash the cells to remove IL-3 and resuspend them in IL-3-free medium.

-

Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well.

-

Add serial dilutions of this compound to the wells. Include a DMSO-only control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the data and fitting it to a dose-response curve.

Western Blotting for Target Engagement and Downstream Signaling

This protocol is used to confirm that this compound inhibits the phosphorylation of its target (ROS1 or NTRK) and downstream signaling proteins in treated cells.

Objective: To visualize the inhibition of ROS1/NTRK phosphorylation and downstream pathway components (e.g., p-AKT, p-ERK) upon this compound treatment.

Materials:

-

Cells expressing ROS1 or NTRK fusions.

-

This compound.

-

Cell lysis buffer containing protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies:

-

Phospho-ROS1 (Tyr2274)

-

Total ROS1

-

Phospho-NTRK (pan-Trk)

-

Total NTRK (pan-Trk)

-

Phospho-AKT (Ser473)

-

Total AKT

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

GAPDH or β-actin (as a loading control)

-

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Plate the cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include a DMSO-only control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Normalize the protein concentrations for all samples.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to assess the levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein with increasing this compound concentration indicates target engagement and inhibition.

Visualizations

Caption: this compound Signaling Pathway Inhibition.

Caption: In Vitro Assay Experimental Workflow.

References

- 1. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ba/F3 Cell Proliferation and Viability Assays [bio-protocol.org]

- 3. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Taletrectinib Synergy Partners

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taletrectinib is a next-generation, central nervous system (CNS)-active, dual-target tyrosine kinase inhibitor (TKI) targeting both ROS1 and neurotrophic tyrosine receptor kinase (NTRK) fusion proteins.[1][2] It has demonstrated significant efficacy in patients with ROS1-positive non-small cell lung cancer (NSCLC) and NTRK fusion-positive solid tumors.[1][2] Despite its high response rates, the development of acquired resistance remains a clinical challenge, often driven by on-target mutations or the activation of off-target bypass signaling pathways.[3][4] Identifying synergistic drug combinations is a critical strategy to enhance this compound's efficacy and overcome resistance. This document provides a detailed protocol for employing a genome-wide CRISPR-Cas9 loss-of-function screen to identify novel gene targets that, when inhibited, synergize with this compound to induce cancer cell death.

Introduction to this compound

This compound is an orally available small molecule inhibitor designed to selectively target oncogenic fusions of ROS1 and NTRK (types 1, 2, and 3).[5][6] These genetic alterations lead to the constitutive activation of kinase signaling, promoting uncontrolled cell proliferation and survival through downstream pathways like MAPK/ERK and PI3K/AKT.[1][7][8] this compound binds to the ATP-binding site of these kinases, blocking their activity.[1][7] It has shown robust clinical activity, including in patients with brain metastases and those harboring the G2032R resistance mutation in ROS1.[1][6]

Clinical trial data highlights the significant efficacy of this compound, establishing it as a potent therapeutic agent.

Table 1: Summary of this compound Efficacy in ROS1+ NSCLC (Data from TRUST-I & TRUST-II Trials)

| Patient Cohort | Confirmed Objective Response Rate (cORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Intracranial cORR (in patients with brain metastases) |

|---|---|---|---|---|

| ROS1 TKI-Naïve | 85-92.5%[9][10][11] | 44.2 months[12] | 33.2 - 45.6 months[10][13] | 76.5 - 88%[1][13] |

| ROS1 TKI-Pretreated | 52-61.7%[1][12][14] | 16.6 months[13] | 9.7 - 11.8 months[10][13] | 65.6%[13] |

| Pretreated with G2032R Mutation | ~61.5%[1] | Not Reported | Not Reported | Not Reported |

Despite these impressive results, acquired resistance eventually leads to disease progression.[3] A CRISPR-Cas9 screening approach can systematically identify genetic vulnerabilities that emerge in the presence of this compound, revealing targets for combination therapies.[15][16]

Signaling Pathways and Rationale for Synergy

This compound effectively inhibits the primary oncogenic drivers (ROS1/NTRK). However, cancer cells can adapt by activating alternative survival pathways (bypass tracks).[3] A CRISPR-based screen can identify these bypass pathways. Knocking out a gene in a bypass pathway may have little effect on its own, but in the presence of this compound, it can lead to synthetic lethality, a state where the combination of two genetic defects (or a genetic defect and a drug) is lethal to the cell.[15]

Application: Genome-Wide CRISPR-Cas9 Screening Workflow

The goal is to perform a negative-selection ("dropout") screen. In this setup, a pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into a population of cancer cells. The cells are then treated with a sub-lethal dose of this compound. Genes whose knockout sensitizes cells to the drug will be depleted from the surviving population. These "hits" represent potential synergy partners.[17]

Experimental Protocols

Protocol 1: Cell Line and sgRNA Library Preparation

-

Cell Line Selection : Choose a cancer cell line with a known ROS1 or NTRK fusion (e.g., HCC78 for ROS1).

-

Cas9 Expression : Generate a stable Cas9-expressing cell line by transducing with a lentivirus carrying the Cas9 gene followed by antibiotic selection (e.g., blasticidin). Validate Cas9 activity using a GFP-knockout reporter assay.

-

This compound IC50 Determination : Perform a dose-response curve for this compound on the Cas9-expressing cell line to determine the IC20-IC30 concentration. This sub-lethal dose is crucial for the screen, as it allows for the identification of sensitizing gene knockouts without causing excessive cell death on its own.

-

sgRNA Library : Obtain a genome-wide pooled human sgRNA library (e.g., GeCKO v2). Amplify the library plasmid and produce high-titer lentivirus according to the manufacturer's protocol.

Protocol 2: CRISPR-Cas9 Knockout Screen

-

Transduction : Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI ≈ 0.3) to ensure most cells receive only one sgRNA. The number of cells should be sufficient to maintain a library coverage of at least 500x cells per sgRNA.

-

Antibiotic Selection : After 48-72 hours, apply puromycin selection to eliminate non-transduced cells.

-

Baseline Sample : Harvest a population of cells after selection to serve as the "Day 0" baseline reference for sgRNA abundance.

-

Screening : Split the remaining cell population into two arms:

-

Control Arm : Culture with vehicle (DMSO).

-

Treatment Arm : Culture with the predetermined IC20-IC30 concentration of this compound.

-

-

Cell Culture Maintenance : Passage the cells every 2-3 days for 14-21 days. It is critical to maintain high library coverage (≥500 cells/sgRNA) at each passage to ensure the screen's statistical power.

-

Final Harvest : At the end of the screen, harvest cells from both the control and treatment arms.

Protocol 3: Data Analysis and Hit Identification

-

Genomic DNA Extraction : Extract genomic DNA (gDNA) from the Day 0 baseline sample and the final harvested cells from both arms.

-

sgRNA Amplification : Use PCR to amplify the sgRNA sequences integrated into the gDNA.

-

Next-Generation Sequencing (NGS) : Sequence the PCR amplicons to determine the read counts for each sgRNA in each sample.

-

Bioinformatic Analysis : Use software like MAGeCK to analyze the sequencing data. The analysis will:

-

Normalize sgRNA read counts.

-

Calculate the log-fold change (LFC) of each sgRNA's abundance in the treatment arm relative to the control arm.

-

Identify genes for which multiple sgRNAs are significantly depleted (negative LFC), as these are the primary hits.

-

Table 2: Hypothetical Top Hits from a CRISPR Screen with this compound

| Gene Symbol | Gene Description | Average sgRNA Log-Fold Change (LFC) | p-value | Potential Role |

|---|---|---|---|---|

| KEAP1 | Kelch-like ECH-associated protein 1 | -2.85 | 1.2e-8 | Negative regulator of NRF2; loss may induce oxidative stress. |

| EGFR | Epidermal Growth Factor Receptor | -2.51 | 4.5e-8 | Receptor tyrosine kinase; known bypass pathway in TKI resistance.[3] |

| BCL2L1 | BCL2-like 1 (encodes Bcl-xL) | -2.33 | 9.8e-7 | Anti-apoptotic protein. |

| SHP2 (PTPN11) | Protein Tyrosine Phosphatase Non-Receptor Type 11 | -2.19 | 1.4e-6 | Downstream effector of multiple RTKs; involved in MAPK signaling. |

| YAP1 | Yes-associated protein 1 | -1.98 | 5.6e-6 | Transcriptional regulator in the Hippo pathway; promotes cell proliferation. |

Protocol 4: Synergy Validation Assays

-

Single Gene Knockout : For each top hit, validate the sensitizing effect by creating individual knockout cell lines using 2-3 different sgRNAs per gene.

-

Dose-Response Matrix : Perform a checkerboard assay by treating the knockout and wild-type cells with varying concentrations of this compound and a small molecule inhibitor targeting the protein product of the hit gene (e.g., Osimertinib for EGFR, a SHP2 inhibitor for SHP2).

-

Synergy Calculation : Use cell viability data (e.g., from CellTiter-Glo) to calculate synergy scores. Common models include the Bliss Independence model or the Loewe Additivity model, which can generate a Combination Index (CI). A CI < 1 indicates synergy.

Table 3: Hypothetical Synergy Validation Data (Combination Index Scores) CI < 0.8 indicates synergy; 0.8-1.2 indicates an additive effect; >1.2 indicates antagonism.

| Combination | Cell Line | Combination Index (CI) at ED50 | Interpretation |

|---|---|---|---|

| This compound + EGFR Inhibitor | ROS1+ NSCLC | 0.45 | Synergistic |

| This compound + Bcl-xL Inhibitor | ROS1+ NSCLC | 0.62 | Synergistic |

| This compound + SHP2 Inhibitor | ROS1+ NSCLC | 0.51 | Synergistic |

| this compound + YAP1 Inhibitor | ROS1+ NSCLC | 0.78 | Synergistic |

Interpreting Results and Prioritizing Targets

The results of the CRISPR screen provide a list of genes whose absence renders cancer cells more susceptible to this compound. This creates a rational basis for selecting combination therapies.

Conclusion

The combination of this compound's potent targeted activity with the systematic and unbiased approach of CRISPR-Cas9 screening provides a powerful platform for rational drug development. This methodology allows researchers to proactively identify mechanisms of resistance and discover novel, synergistic drug combinations. The protocols and workflow described here offer a comprehensive guide for identifying partners that can enhance the therapeutic potential of this compound, potentially leading to more durable clinical responses and improved outcomes for patients with ROS1- and NTRK-driven cancers.

References

- 1. This compound in ROS1-positive NSCLC: bridging clinical trials and real-world practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]

- 4. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C23H24FN5O | CID 72202474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. trustedpharmaguide.com [trustedpharmaguide.com]

- 9. pharmacytimes.com [pharmacytimes.com]

- 10. AnHeart reports data from ROS1+ NSCLC therapy trial [clinicaltrialsarena.com]

- 11. cancernetwork.com [cancernetwork.com]

- 12. onclive.com [onclive.com]

- 13. onclive.com [onclive.com]

- 14. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]

- 15. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A CRISPR-drug perturbational map for identifying compounds to combine with commonly used chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. horizondiscovery.com [horizondiscovery.com]

Application Notes and Protocols for Assessing Taletrectinib Blood-Brain Barrier Penetration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taletrectinib (Ibtrozi™) is a next-generation, central nervous system (CNS)-active, ROS1 tyrosine kinase inhibitor (TKI) developed for the treatment of advanced or metastatic ROS1-positive non-small cell lung cancer (NSCLC). A critical attribute of this compound is its ability to effectively cross the blood-brain barrier (BBB), leading to robust and durable responses in patients with brain metastases, a common site of disease progression in ROS1+ NSCLC.[1][2] These application notes provide a summary of the preclinical and clinical evidence of this compound's CNS activity and detail representative protocols for assessing the BBB penetration of similar therapeutic candidates.

This compound was designed to improve upon first-generation ROS1 inhibitors by offering enhanced CNS penetration and activity against resistance mutations, such as G2032R.[3][4] Preclinical studies in rodent models demonstrated sustained brain penetration, which has been validated in clinical trials where this compound has shown high intracranial objective response rates (ORR) in both TKI-naïve and previously treated patients.[2][5][6][7]

Data Presentation: Quantitative Assessment of this compound CNS Activity

The following tables summarize the key quantitative data from preclinical and clinical studies that underscore this compound's significant BBB penetration and intracranial efficacy.

Table 1: Preclinical Brain Penetration of this compound

Note: Specific quantitative values for brain-to-plasma ratios from dedicated preclinical pharmacokinetic studies are not publicly available. The data presented is descriptive, based on published literature.

| Parameter | Species | Model | Observation | Reference |

| Brain Penetration | Rodent | Orthotopic CNS Model of ROS1+ NSCLC | Showed sustained brain penetration. | [5][6] |

| Survival | Rodent | Intracranial Patient-Derived Xenograft | Improved survival versus vehicle or repotrectinib. | [5][6] |

| Brain/Plasma Concentration | Rat | Pharmacokinetic Study (30 mg/kg PO) | Demonstrable concentrations in both brain and plasma over time. | [3] |

Table 2: Clinical Intracranial Efficacy of this compound (Pooled Data from TRUST-I & TRUST-II Trials)

| Patient Population | Endpoint | Value | 95% Confidence Interval | Reference |

| TKI-Naïve (n=160) | Intracranial Confirmed ORR (IC-cORR) | 76.5% | - | [7][8] |

| Intracranial Confirmed ORR (IC-cORR) | 76% | - | [1][2] | |

| Intracranial ORR (TRUST-I) | 88% | - | ||

| Intracranial ORR (TRUST-II) | 66.7% | 29.93% - 92.51% | [9] | |

| TKI-Pretreated (n=113) | Intracranial Confirmed ORR (IC-cORR) | 65.6% | - | [8] |

| Intracranial ORR (TRUST-I, Crizotinib-pretreated) | 73% | - | [10] | |

| Intracranial ORR (TRUST-II) | 56.3% | 29.88% - 80.25% | [9] |

Experimental Protocols

The following are detailed, representative protocols for key experiments to assess the BBB penetration of a novel TKI like this compound. These are based on established methodologies in the field.

Protocol 1: In Vivo Pharmacokinetic Study for Brain Penetration in Rodents

Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) of a test compound.

Materials:

-

Test compound (e.g., this compound)

-

Male Sprague-Dawley rats or C57BL/6 mice

-

Dosing vehicle (e.g., 0.5% methylcellulose)

-

Anesthesia (e.g., isoflurane or pentobarbital)

-

Blood collection tubes (e.g., EDTA-coated)

-

Saline, ice

-

Homogenizer (e.g., bead-based)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Dosing: Administer the test compound to a cohort of animals (n=3-4 per time point) via oral gavage (PO) or intravenous (IV) injection at a defined dose (e.g., 30 mg/kg).

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), anesthetize the animals.

-

Blood Sampling: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 4°C to separate plasma. Store plasma at -80°C.

-

Brain Harvesting: Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

-

Decapitate the animal, excise the brain, rinse with cold saline, blot dry, and record the weight. Flash-freeze the brain in liquid nitrogen and store at -80°C until analysis.

-

Sample Preparation (Brain):

-

Thaw the brain on ice.

-

Add a 3-fold volume of a suitable buffer (e.g., phosphate-buffered saline) to the brain tissue.

-

Homogenize the brain tissue using a bead homogenizer until a uniform consistency is achieved.[11]

-

-

Sample Analysis (LC-MS/MS):

-

Develop and validate a sensitive LC-MS/MS method for the quantification of the test compound in plasma and brain homogenate.[12][13][14] This typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.

-

Prepare calibration standards and quality control samples in blank plasma and blank brain homogenate.

-

Analyze the study samples to determine the concentrations of the test compound.

-

-

Data Analysis:

-

Calculate the brain-to-plasma concentration ratio (Kp) at each time point:

-

Kp = Cbrain / Cplasma

-

Where Cbrain is the concentration in brain homogenate (ng/g) and Cplasma is the concentration in plasma (ng/mL).

-

-

To determine the more pharmacologically relevant Kp,uu, the fraction of unbound drug in plasma (fu,plasma) and brain (fu,brain) must be determined using methods like equilibrium dialysis.

-

Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma)

-

-

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)

Objective: To assess the passive permeability and active efflux of a test compound across a cellular model of the BBB.

Materials:

-

Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or other suitable cell line.[12]

-

Transwell inserts (e.g., 0.4 µm pore size).[3]

-

Cell culture medium, fetal bovine serum, and necessary supplements.

-

Test compound and control compounds (e.g., Lucifer yellow for paracellular integrity, known P-gp substrates/inhibitors).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution).

-

LC-MS/MS system.

Procedure:

-

Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed, exhibiting high transendothelial electrical resistance (TEER).

-

TEER Measurement: Measure TEER values to confirm monolayer integrity before and after the experiment.

-

Permeability Assay (Apical to Basolateral - A-to-B):

-

Wash the cell monolayer with pre-warmed assay buffer.

-

Add the test compound at a known concentration to the apical (donor) chamber.

-

At specified time intervals (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral (receiver) chamber.

-

Replace the collected volume with fresh assay buffer.

-

-

Efflux Assay (Basolateral to Apical - B-to-A):

-

To assess active efflux, perform the permeability assay in the reverse direction. Add the test compound to the basolateral chamber and sample from the apical chamber.

-

-

Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

-

Calculate the efflux ratio (ER):

-

ER = Papp (B-to-A) / Papp (A-to-B)

-

An ER significantly greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.

-

-

Protocol 3: Clinical Assessment of Intracranial Response in Patients

Objective: To evaluate the efficacy of this compound in treating CNS metastases in patients with ROS1+ NSCLC, as performed in the TRUST-I and TRUST-II trials.[8][15][16]

Materials:

-

Magnetic Resonance Imaging (MRI) scanner with contrast capabilities.

-

Standardized imaging protocol.

-

RECIST v1.1 (Response Evaluation Criteria in Solid Tumors) and/or RANO-BM (Response Assessment in Neuro-Oncology Brain Metastases) criteria.[17]

Procedure:

-

Baseline Assessment:

-

On-Treatment Monitoring:

-

Response Evaluation:

-

An Independent Review Committee (IRC) assesses the brain scans to determine intracranial response.

-

Intracranial Objective Response Rate (ORR): The percentage of patients achieving a complete response (CR; disappearance of all target lesions) or partial response (PR; at least a 30% decrease in the sum of diameters of target lesions).

-

Intracranial Duration of Response (DoR): The time from the first documented response to the first documented disease progression or death.

-

Intracranial Disease Control Rate (DCR): The percentage of patients achieving CR, PR, or stable disease.

-

-

Safety Monitoring:

-

Monitor patients for treatment-emergent adverse events (TEAEs), with a focus on neurological events, throughout the trial.[7]

-

Mandatory Visualizations

Caption: Workflow for in vivo assessment of BBB penetration.

Caption: Workflow for in vitro Transwell BBB permeability assay.

Caption: Logic flow for clinical assessment of CNS efficacy.

References

- 1. AnHeart Therapeutics’ Investigational Medicine this compound Shrank Tumors in More Than 90 Percent of People With ROS1-Positive Non-Small Cell Lung Cancer Who Were ROS1 TKI Naïve in Global Pivotal TRUST-II Trial [businesswire.com]

- 2. targetedonc.com [targetedonc.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound for the treatment of ROS-1 positive non-small cell lung cancer: a drug evaluation of phase I and II data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and Safety of this compound in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. esmo.org [esmo.org]

- 7. This compound in ROS1+ Non–Small Cell Lung Cancer: TRUST - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound in ROS1+ Non-Small Cell Lung Cancer: TRUST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]